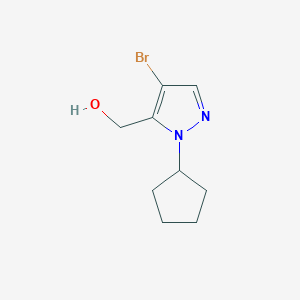
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol is an organic compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This compound features a pyrazole ring substituted with a bromine atom and a cyclopentyl group, along with a methanol group attached to the pyrazole ring. It is a versatile compound used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromo-1H-pyrazole with cyclopentylmagnesium bromide, followed by the addition of formaldehyde to introduce the methanol group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)carboxylic acid, while reduction of the bromine atom produces 1-cyclopentyl-1H-pyrazol-5-ylmethanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclopentyl group contribute to the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, enhancing the compound’s stability and activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the cyclopentyl and methanol groups, making it less versatile in certain applications.
1-Cyclopentyl-1H-pyrazol-5-ylmethanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Bromo-1-cyclopentyl-1H-pyrazole: Lacks the methanol group, limiting its potential for oxidation and hydrogen bonding interactions.
The presence of the bromine atom, cyclopentyl group, and methanol group in this compound makes it a unique and valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(4-bromo-2-cyclopentylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLFNNWOVKWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
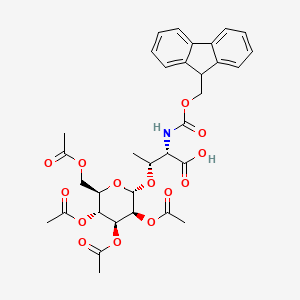
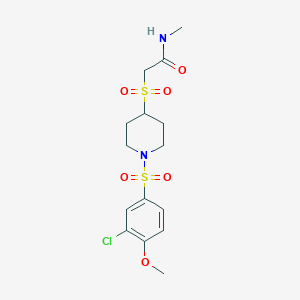
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)
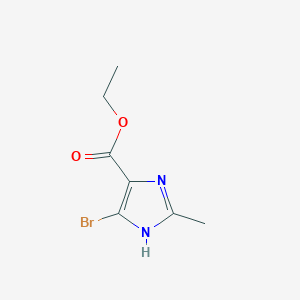

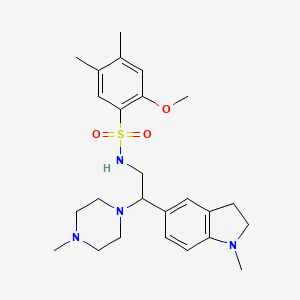
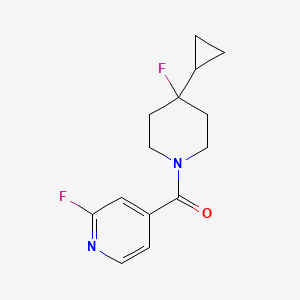
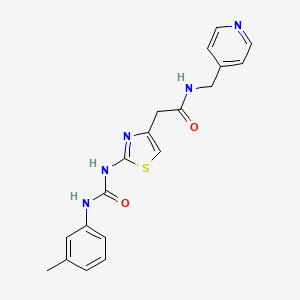
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
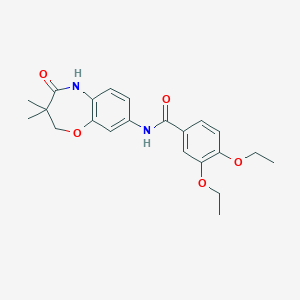
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)
